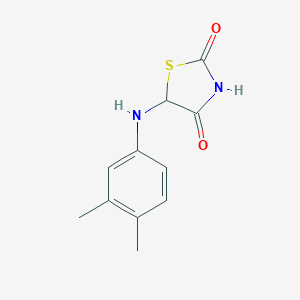
5-(3,4-Dimethylanilino)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dimethylanilino)-1,3-thiazolidine-2,4-dione, commonly known as DMTD, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. The compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
DMTD has been extensively studied for its potential applications in scientific research. One of the most notable applications of DMTD is in the field of cancer research. Studies have shown that DMTD exhibits potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, DMTD has been found to possess anti-inflammatory, anti-oxidant, and anti-diabetic properties, making it a promising candidate for the treatment of a range of diseases.
作用機序
The mechanism of action of DMTD is not fully understood, but studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells. Additionally, DMTD has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects:
DMTD has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, anti-oxidant, and anti-diabetic properties, DMTD has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of DMTD is its relatively low toxicity, making it a safe compound to work with in laboratory experiments. Additionally, DMTD is relatively easy to synthesize and has been well-characterized in the literature. However, one limitation of DMTD is its poor solubility in aqueous solutions, which may make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on DMTD. One area of interest is in further elucidating the mechanism of action of DMTD, which may help to identify new targets for cancer therapy. Additionally, studies on the pharmacokinetics and pharmacodynamics of DMTD may help to optimize its use in clinical settings. Finally, there is potential for the development of novel DMTD derivatives with improved solubility and bioavailability for use in future research and clinical applications.
In conclusion, DMTD is a promising compound with a range of potential applications in scientific research. Its unique chemical structure and range of biochemical and physiological effects make it a promising candidate for the treatment of a range of diseases, particularly cancer. Further research on DMTD may lead to the development of novel therapies and improved treatment options for a range of diseases.
合成法
The synthesis of DMTD involves the reaction of 3,4-dimethylaniline with thiosemicarbazide in the presence of acetic acid. The resulting compound is then oxidized using hydrogen peroxide to yield DMTD. The synthesis method is relatively straightforward and has been well-established in the literature.
特性
製品名 |
5-(3,4-Dimethylanilino)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C11H12N2O2S |
分子量 |
236.29 g/mol |
IUPAC名 |
5-(3,4-dimethylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-6-3-4-8(5-7(6)2)12-10-9(14)13-11(15)16-10/h3-5,10,12H,1-2H3,(H,13,14,15) |
InChIキー |
SXXDGVNRRNESAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2C(=O)NC(=O)S2)C |
正規SMILES |
CC1=C(C=C(C=C1)NC2C(=O)NC(=O)S2)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)


![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)

![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)

![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)
